4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid
Overview
Description
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid is an organic compound that is a derivative of pyridine . It is of practical interest, particularly for the preparation of metal–organic frameworks (MOF) . It has been used as a ligand in nickel (II) complexes and a precursor of coordination polymers with lanthanide cations .
Synthesis Analysis
An efficient synthetic approach to 3- (4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid 3 . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .Molecular Structure Analysis
The structure of compounds 2 – 4 was confirmed by 1 H and 13 C NMR, IR, and mass spectra and elemental analyses . The 1 H NMR spectrum of 2 showed two characteristic doublets for protons at C 4 and C 5 of the newly formed pyridine ring . In going from compound 3 to tricarboxylic acid 4, signals of two methyl groups disappeared from the 1 H NMR spectrum, and a broadened three-proton singlet due to three COOH groups appeared in the region δ 12.80–13.50 ppm . The 13 C NMR spectrum of 4 contained no signals in the region δ C 20–25 ppm, but three carbonyl carbon signals were present in the region δ C 165.3–167.4 ppm .Scientific Research Applications
Neutron Diffraction Studies
Research has explored the crystal structure of pyridine-3,5-dicarboxylic acid using neutron diffraction. Temperature-dependent proton migration was observed in the structure, providing insights into hydrogen bonding dynamics and structural changes at varying temperatures (Cowan et al., 2005).
Coordination Chemistry
Pyridinecarboxylic acids, including pyridine-2-carboxylic acid, have been utilized to create unsymmetrical substitution products in dirhenium(II) complexes. This research contributes to understanding bidentate and tridentate coordination in metal complexes (Chattopadhyay et al., 2003).
Luminescence and Biological Imaging
Ligands containing pyridine-2,6-dicarboxylic acid units have been synthesized for use in Eu(III) and Tb(III) complexes. These complexes exhibit strong luminescence and have applications in cell imaging, highlighting their potential in biological and medical research (Xiao et al., 2011).
Luminescence Sensing and Magnetic Properties
A study on coordination polymers (CPs) utilizing a tricarboxylic acid ligand with a pyridine core revealed their ability to serve as multi-responsive sensing materials for detecting various substances. Additionally, the magnetic properties of these CPs were investigated, offering insights into their potential use in sensing and magnetic applications (Yan et al., 2020).
Ion Chromatographic Analysis
Pyridine dicarboxylic acids have been employed as mobile phases in ion chromatographic analyses of anions. This application is significant for speciation and analytical chemistry, especially in simpler matrices (Mehra & Landry, 1995).
Thermal and Spectroscopic Properties
The thermal and spectroscopic properties of light lanthanide complexes with pyridine-2,5-dicarboxylic acid have been explored, providing valuable data on the stability and decomposition pathways of these complexes (Rzączyńska et al., 2010).
Fluorescence Properties in Chemistry
Novel pyridine dicarboxylic acid derivatives have been synthesized for use in Eu(III) and Tb(III) complexes. The fluorescence properties of these complexes were investigated, contributing to the understanding of their potential in luminescent applications (Tang et al., 2006).
Antimicrobial Activities and Spectroscopy
Pyridine-2-carboxylic acid and its derivatives have been studied for their antimicrobial activities and characterized using spectroscopy techniques. This research contributes to the field of biochemistry and pharmaceutical applications (Tamer et al., 2018).
Future Directions
Metal–organic frameworks (MOF) are widely used in practice in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . Given its role in the preparation of MOFs, 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid could have significant potential in these areas.
properties
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHLJGGHJLTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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